(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers
Description
(3-Chlorocyclobutyl)methanamine hydrochloride is a bicyclic amine derivative featuring a cyclobutane ring substituted with a chlorine atom at the 3-position and a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous systems. The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers: the chlorine atom and the methanamine group on the cyclobutane ring introduce stereochemical complexity . Diastereomers can exhibit distinct physical and chemical properties, such as melting points, solubility, and reactivity, which are critical for applications in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
(3-chlorocyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDKOZQBGQFMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving (3-chlorocyclobutyl)methanamine;hydrochloride include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutyl derivatives .
Scientific Research Applications
(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (3-chlorocyclobutyl)methanamine;hydrochloride involves its interaction with molecular targets, primarily through its amine group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include other cyclic amine hydrochlorides and diastereomeric mixtures (Table 1). Key comparisons are outlined below:
Table 1: Comparative Analysis of Cyclic Amine Hydrochlorides
Key Findings from Structural Comparisons :
Ring Size and Stability: The cyclobutane ring in the target compound introduces strain compared to larger cyclohexane or bicyclic analogs (e.g., bicyclo[3.2.1]octane). This strain may enhance reactivity in substitution reactions but reduce thermal stability . Spirocyclic analogs (e.g., Spiro[3.5]nonan-2-amine HCl) exhibit rigid, three-dimensional geometries preferred in receptor-binding studies, whereas the target’s planar cyclobutane may limit such interactions .
Substituent Effects: The 3-chloro group in the target compound likely increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. This contrasts with non-halogenated analogs like 4-ethylcycloheptan-1-amine HCl, which lack such reactivity . Alkyl substituents (e.g., 3-butyl in 1909337-77-4) improve lipophilicity, whereas the target’s polar hydrochloride salt enhances aqueous solubility .
Diastereomer-Specific Behavior :
- Diastereomeric mixtures (e.g., bicyclo[3.2.1]octan-2-amine HCl) often require chromatographic separation for pharmacological use, suggesting similar challenges for the target compound .
- In contrast, single-isomer spirocyclic amines (e.g., 4734-81-0) bypass purification hurdles, highlighting a trade-off between synthetic complexity and utility .
Biological Activity
(3-Chlorocyclobutyl)methanamine hydrochloride, a compound characterized by its unique cyclobutane structure and halogen substitution, has garnered attention for its potential biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (3-Chlorocyclobutyl)methanamine hydrochloride is C5H10ClN·HCl, with a molecular weight of approximately 153.60 g/mol. The presence of the chlorine atom at the 3-position of the cyclobutane ring significantly influences its chemical reactivity and biological interactions.
The biological activity of (3-Chlorocyclobutyl)methanamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems, which could have implications for treating psychiatric conditions such as anxiety and depression.
Interaction Studies
- Receptor Binding : Initial investigations indicate that (3-Chlorocyclobutyl)methanamine hydrochloride may bind to neurotransmitter receptors, influencing their activity. This modulation can lead to changes in neuronal signaling pathways.
- Enzyme Inhibition : The amine group in the compound may interact with enzymes through hydrogen bonding and ionic interactions, potentially inhibiting or activating their functions.
Biological Activity Data
Research has shown that halogenated compounds often exhibit diverse biological activities. The following table summarizes some findings related to (3-Chlorocyclobutyl)methanamine hydrochloride and similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| (3-Chlorocyclobutyl)methanamine hydrochloride | Potential anxiolytic effects | Modulation of neurotransmitter receptors |
| (3-Fluorocyclobutyl)methanamine hydrochloride | Neurotransmitter modulation | Binding affinity to specific receptors |
| (1-Chlorocyclobutyl)methanamine hydrochloride | Antimicrobial properties | Interaction with bacterial enzymes |
Study 1: Neurotransmitter Modulation
A study exploring the effects of (3-Chlorocyclobutyl)methanamine hydrochloride on rat models demonstrated significant changes in serotonin levels, suggesting its potential role as a serotonergic agent. The results indicated a dose-dependent increase in serotonin release, which may correlate with anxiolytic effects.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of halogenated cyclobutyl derivatives, including (3-Chlorocyclobutyl)methanamine hydrochloride. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an IC50 value comparable to other known antimicrobial agents.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations affect biological activity. The following table outlines key differences between (3-Chlorocyclobutyl)methanamine hydrochloride and related compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| (3-Chlorocyclobutyl)methanamine hydrochloride | Chlorine substitution | Moderate antimicrobial, potential anxiolytic |
| (3-Fluorocyclobutyl)methanamine hydrochloride | Fluorine substitution | Enhanced receptor binding affinity |
| (1-Bromocyclobutyl)methanamine hydrochloride | Bromine substitution | Increased reactivity in substitution reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
